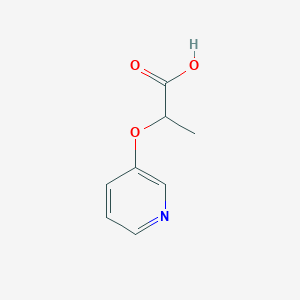

2-(Pyridin-3-yloxy)propanoic acid

Description

The exact mass of the compound 2-(Pyridin-3-yloxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pyridin-3-yloxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-3-yloxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREDEAUTHWGQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347186-55-4 | |

| Record name | 2-(pyridin-3-yloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Pyridin-3-yloxy)propanoic acid

Prepared by: A Senior Application Scientist

This guide provides a comprehensive framework for the experimental and computational characterization of the physical properties of 2-(Pyridin-3-yloxy)propanoic acid. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. Instead, it establishes a methodological core, detailing the requisite protocols to generate reliable and reproducible data for critical physicochemical parameters. Given the sparse publicly available experimental data for this specific molecule, this guide emphasizes the how and why of property determination, ensuring a robust foundation for any research or development program.

Introduction and Chemical Identity

2-(Pyridin-3-yloxy)propanoic acid is a heterocyclic compound featuring a pyridine ring linked via an ether bond to a propanoic acid moiety. This unique combination of an aromatic, basic nitrogen-containing heterocycle and an acidic carboxylic group suggests a complex physicochemical profile, including amphoteric properties and the potential for zwitterion formation. Such characteristics are of profound interest in medicinal chemistry, as they govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Accurate determination of its physical properties is a non-negotiable prerequisite for its advancement in any discovery or development pipeline. This guide provides the authoritative methodologies for such characterization.

Chemical Structure:

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2-(pyridin-3-yloxy)propanoic acid | N/A |

| Molecular Formula | C₈H₉NO₃ | Calculated |

| Molecular Weight | 167.16 g/mol | Calculated |

| CAS Number | Not readily available in public databases | N/A |

Core Physicochemical Properties: A Methodological Compendium

This section details the gold-standard experimental protocols for determining the essential physical properties of 2-(Pyridin-3-yloxy)propanoic acid. The causality behind procedural choices is explained to ensure both technical accuracy and practical, field-proven insight.

Melting Point: A Criterion for Purity and Identity

The melting point is a fundamental and sensitive indicator of a crystalline solid's purity. For a pure compound, the melting range is typically sharp (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

This protocol describes the use of a standard digital melting point apparatus, a ubiquitous instrument in modern chemistry laboratories.

Methodology Rationale: The procedure relies on slow, controlled heating to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1] A rapid initial heating phase is used to quickly approach the approximate melting point, followed by a much slower ramp rate (1-2°C/min) for the precise determination. This two-stage approach maximizes both efficiency and accuracy.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the 2-(Pyridin-3-yloxy)propanoic acid sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Ramp (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute to find a rough value.

-

Precise Determination: Using a fresh sample, heat the apparatus rapidly to about 20°C below the approximate melting point found in the previous step.

-

Slow Ramp: Decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the T1-T2 range.[2]

Caption: Workflow for Capillary Melting Point Determination.

Thermodynamic Solubility: The Shake-Flask Method

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable measure of a compound's intrinsic solubility.[3]

Methodology Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the solid, the system is allowed to saturate over an extended period (typically 24-48 hours) with controlled agitation and temperature.[3][4] Subsequent analysis of the supernatant provides the solubility value. Performing measurements at multiple time points confirms that equilibrium has been achieved.[3]

Step-by-Step Protocol:

-

System Preparation: Add an excess amount of solid 2-(Pyridin-3-yloxy)propanoic acid to several vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 hours.[5]

-

Phase Separation: After the initial equilibration, allow the vials to stand at the same constant temperature to let the suspended solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Dilution & Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Confirmation of Equilibrium: Repeat steps 3-5 with a second vial after a longer equilibration time (e.g., 48 hours). If the measured concentrations are consistent, equilibrium has been reached.[6]

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa): The Key to Ionization State

The pKa value dictates the degree of ionization of a molecule at a given pH. For 2-(Pyridin-3-yloxy)propanoic acid, two pKa values are expected: one for the acidic carboxylic acid group and one for the basic pyridine nitrogen. These values are critical for predicting solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate and precise technique for their determination.[7][8]

Methodology Rationale: This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[7][9] The pKa is the pH at which the molecule is 50% ionized. This corresponds to the midpoint of the buffer region on the titration curve. The inflection point of the curve, best visualized using a derivative plot, precisely identifies the equivalence point, from which the pKa can be accurately calculated.[9][10]

Step-by-Step Protocol:

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Prepare a solution of 2-(Pyridin-3-yloxy)propanoic acid of known concentration (e.g., 0.01 M) in water. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is often added.[11]

-

Titration (Base Titration for Carboxylic Acid pKa):

-

Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25°C) with constant stirring.

-

Immerse the calibrated pH electrode in the solution.

-

Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Titration (Acid Titration for Pyridine pKa):

-

Repeat the process starting with the sample solution, this time titrating with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the pyridine nitrogen.

-

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (ΔpH/ΔV) and plot it against volume; the peak of this curve indicates the equivalence point.

Caption: Logic of Potentiometric pKa Determination.

Summary of Physicochemical Properties

The following table should be used to compile the experimental data generated through the protocols described above. It is imperative to distinguish between experimental and predicted values.

| Property | Method | Conditions | Result |

| Melting Point | Capillary Method | 1-2°C/min ramp | e.g., 150-152°C |

| Aqueous Solubility | Shake-Flask | pH 7.4, 25°C | e.g., 5 mg/mL |

| pKa₁ (Acidic) | Potentiometric Titration | 25°C, 0.15M KCl | e.g., 4.5 |

| pKa₂ (Basic) | Potentiometric Titration | 25°C, 0.15M KCl | e.g., 8.2 |

References

- Vertex AI Search. Search results for "2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride". Accessed January 27, 2026.

- Sdfine. Propionic acid. Accessed January 27, 2026.

- MedchemExpress.com. (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. Accessed January 27, 2026.

- Sigma-Aldrich. 3-Pyridinepropionic acid. Accessed January 27, 2026.

- ChemicalBook. 3-PYRIDIN-2-YL-PROPIONIC ACID H2SO4. Accessed January 27, 2026.

- PubChem. 3-(Pyridin-2-yl)propanoic acid. Accessed January 27, 2026.

- PubChem. 2-(Pyridin-3-ylformamido)propanoic acid. Accessed January 27, 2026.

- BLD Pharm. 3-(Pyridin-2-ylamino)propanoic acid. Accessed January 27, 2026.

- AChemBlock. 2-amino-3-(pyridin-4-yl)propanoic acid. Accessed January 27, 2026.

- BLDpharm. (S)-2-(Pyridin-3-yl)propanoic acid. Accessed January 27, 2026.

- PubChem. 2-(Pyridin-2-yloxy)propanoic acid. Accessed January 27, 2026.

- Williams, R. pKa Data Compiled by R. Williams.

- Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Accessed January 27, 2026.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Accessed January 27, 2026.

- Chemistry LibreTexts. 6.

- University of Technology. Experiment (1) determination of melting points. Accessed January 27, 2026.

- Creative Bioarray.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Accessed January 27, 2026.

- BioAssay Systems. Solubility Testing – Shake Flask Method. Accessed January 27, 2026.

- University of Calgary.

- SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Accessed January 27, 2026.

- Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Accessed January 27, 2026.

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Accessed January 27, 2026.

- BYJU'S. Determination Of Melting Point Of An Organic Compound. Accessed January 27, 2026.

- Enamine. Shake-Flask Aqueous Solubility Assay. Accessed January 27, 2026.

- Clarion University. Determination of Melting Point. Accessed January 27, 2026.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 27, 2026.

- National Institutes of Health. Development of Methods for the Determination of pKa Values. Accessed January 27, 2026.

Sources

- 1. pennwest.edu [pennwest.edu]

- 2. byjus.com [byjus.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scispace.com [scispace.com]

- 11. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 2-(Pyridin-3-yloxy)propanoic Acid: Structure, Bonding, and Synthetic Considerations

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-(Pyridin-3-yloxy)propanoic acid, a molecule of interest in the fields of medicinal chemistry and agrochemistry. This document delves into the core aspects of its chemical structure, bonding characteristics, and plausible synthetic pathways. While this compound is noted in several chemical databases, detailed experimental data in peer-reviewed literature is sparse. Therefore, this guide integrates established chemical principles with data from analogous structures to present a scientifically grounded yet prospective analysis.

Molecular Structure and Stereochemistry

2-(Pyridin-3-yloxy)propanoic acid possesses a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol . The structure features a propanoic acid moiety linked to a pyridine ring via an ether linkage at the 3-position of the pyridine.

The central structural features include:

-

A Pyridine Ring: A heteroaromatic system that influences the molecule's polarity, basicity, and potential for hydrogen bonding. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

An Ether Linkage: The C-O-C bond connects the aromatic and aliphatic portions of the molecule, providing a degree of rotational freedom.

-

A Propanoic Acid Group: This functional group imparts acidic properties and contains a chiral center at the second carbon (C2).

The presence of a stereocenter at the alpha-carbon of the propanoic acid moiety means that 2-(Pyridin-3-yloxy)propanoic acid can exist as a pair of enantiomers: (S)-2-(Pyridin-3-yloxy)propanoic acid and (R)-2-(Pyridin-3-yloxy)propanoic acid. The biological activity of chiral molecules is often enantiomer-dependent, making the stereoselective synthesis and characterization of each enantiomer a critical aspect of its development for pharmaceutical or agrochemical applications.

Caption: Chemical structure of 2-(Pyridin-3-yloxy)propanoic acid.

Bonding and Molecular Orbital Considerations

The electronic properties of 2-(Pyridin-3-yloxy)propanoic acid are dictated by the interplay between the electron-withdrawing nature of the pyridine ring and the propanoic acid moiety, and the electron-donating character of the ether oxygen.

-

Intramolecular Interactions: The lone pairs on the ether oxygen can participate in resonance with the pyridine ring, influencing the electron density of the aromatic system. The carboxylic acid group is a strong electron-withdrawing group, which will affect the acidity of the molecule.

-

Intermolecular Interactions: The presence of the carboxylic acid group allows for the formation of strong hydrogen-bonded dimers in the solid state and in non-polar solvents. The pyridine nitrogen and the carbonyl oxygen can also act as hydrogen bond acceptors, leading to a complex network of intermolecular interactions in the condensed phase. These interactions are crucial in determining the molecule's physical properties, such as melting point and solubility, as well as its interaction with biological targets.

Proposed Synthetic Pathway

The proposed two-step synthesis would proceed as follows:

-

Step 1: Formation of the Pyridin-3-olate Anion. 3-Hydroxypyridine is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the hydroxyl group to form the more nucleophilic pyridin-3-olate anion.

-

Step 2: Nucleophilic Substitution. The pyridin-3-olate anion then undergoes an Sₙ2 reaction with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate). This reaction forms the ester precursor, ethyl 2-(pyridin-3-yloxy)propanoate.

-

Step 3: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., NaOH or KOH) followed by acidification with a mineral acid (e.g., HCl).

Caption: Proposed synthetic workflow for 2-(Pyridin-3-yloxy)propanoic acid.

Rationale for Experimental Choices

-

Choice of Base: Sodium hydride provides an irreversible deprotonation of the phenol, driving the reaction to completion. Potassium carbonate is a milder, less hazardous alternative that is often effective in this type of reaction.

-

Solvent Selection: Aprotic polar solvents like DMF or acetonitrile are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the alkoxide.

-

Leaving Group: Bromide is a good leaving group for Sₙ2 reactions, ensuring an efficient substitution step.

-

Hydrolysis Conditions: Basic hydrolysis is a standard and effective method for converting esters to carboxylic acids.

Self-Validating System for Protocol Integrity

The progress of this synthetic sequence can be reliably monitored at each stage:

-

Thin Layer Chromatography (TLC): To follow the consumption of starting materials and the formation of the intermediate ester and final product.

-

Spectroscopic Analysis: Intermediate and final products would be characterized by NMR, IR, and mass spectrometry to confirm their identity and purity.

Spectroscopic and Analytical Characterization (Predicted)

While specific experimental data for 2-(Pyridin-3-yloxy)propanoic acid is not available in the literature, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring. The splitting patterns will be characteristic of a 3-substituted pyridine. - Aliphatic Protons: A quartet for the proton at C2 of the propanoic acid moiety (CH) and a doublet for the methyl protons (CH₃). - Carboxylic Acid Proton: A broad singlet in the downfield region (δ 10-13 ppm). |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 120-160 ppm) for the five carbons of the pyridine ring. - Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm). - Aliphatic Carbons: Signals for the methine (CH) and methyl (CH₃) carbons of the propanoic acid moiety. |

| FTIR | - O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C-O Stretch (Ether): Absorptions in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). - C=N and C=C Stretches (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region. |

| Mass Spec | - Molecular Ion Peak (M+): An ion corresponding to the molecular weight of the compound (167.0582 g/mol for the monoisotopic mass). - Fragmentation Pattern: Characteristic fragments resulting from the loss of the carboxylic acid group, the propanoic acid side chain, and fragmentation of the pyridine ring. |

Potential Applications and Biological Activity

Derivatives of aryloxypropanoic acids are a well-known class of herbicides. For instance, compounds like fluazifop and haloxyfop act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, an enzyme crucial for fatty acid synthesis. It is plausible that 2-(Pyridin-3-yloxy)propanoic acid could exhibit similar herbicidal properties.

Caption: Plausible herbicidal mode of action for 2-(Pyridin-3-yloxy)propanoic acid.

Furthermore, the pyridine scaffold is a common feature in many pharmaceuticals. Therefore, this molecule could also serve as a valuable building block in drug discovery programs targeting a wide range of biological targets.

Conclusion

2-(Pyridin-3-yloxy)propanoic acid is a chiral molecule with a combination of aromatic and aliphatic functionalities that make it an interesting candidate for further investigation in both agrochemical and pharmaceutical research. While detailed experimental data is currently lacking in the public domain, its synthesis can be confidently approached via a Williamson ether synthesis. The predicted spectroscopic data provides a solid framework for its characterization. Future research should focus on the development of an efficient and stereoselective synthesis, the full experimental characterization of both the racemate and the individual enantiomers, and a thorough investigation of its biological activity.

References

At present, there are no specific peer-reviewed articles detailing the synthesis and full characterization of 2-(Pyridin-3-yloxy)propanoic acid to cite. The synthetic and analytical principles described herein are based on established and fundamental organic chemistry knowledge. For further reading on the methodologies and concepts discussed, the following resources are recommended:

- Williamson Ether Synthesis: For a detailed explanation of the reaction mechanism and its applications, please refer to standard organic chemistry textbooks such as "Organic Chemistry" by Paula Yurkanis Bruice or "Advanced Organic Chemistry" by Jerry March.

- Spectroscopic Identification of Organic Compounds: For a comprehensive guide to interpreting NMR, IR, and Mass Spectra, "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle is an authorit

- Herbicidal Action of Aryloxyphenoxypropanoates: For information on the mode of action of related herbicides, articles and reviews on ACCase inhibitors in journals such as "Pest Management Science" or "Journal of Agricultural and Food Chemistry" would be inform

An In-depth Technical Guide to 2-(Pyridin-3-yloxy)propanoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of novel chemical entities with potential biological activity is a cornerstone of modern drug discovery and agrochemical research. Pyridine-containing compounds, in particular, represent a privileged scaffold in medicinal chemistry, renowned for their diverse pharmacological properties. This guide focuses on 2-(Pyridin-3-yloxy)propanoic acid , a molecule of significant interest at the intersection of pyridine chemistry and the well-established class of aryloxypropanoic acids. Due to its novelty, a registered CAS number for this specific compound has not been identified in comprehensive chemical databases as of the writing of this guide. This document, therefore, serves as a foundational resource, providing a scientifically grounded exploration of its synthesis, predicted properties, and potential applications, empowering researchers to navigate the synthesis and investigation of this and structurally related compounds.

Compound Identity and Physicochemical Properties

While a specific CAS number for 2-(Pyridin-3-yloxy)propanoic acid is not publicly available, its identity is defined by its unique molecular structure. This section outlines its fundamental properties, derived from its structure and in silico predictions.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉NO₃ | Calculated |

| Molecular Weight | 167.16 g/mol | Calculated |

| IUPAC Name | 2-(pyridin-3-yloxy)propanoic acid | IUPAC Nomenclature |

| CAS Number | Not Found | Comprehensive Database Search |

Note: The absence of a registered CAS number suggests the compound's novelty or limited public documentation.

Strategic Synthesis of 2-(Pyridin-3-yloxy)propanoic Acid

The synthesis of 2-(Pyridin-3-yloxy)propanoic acid can be approached through several established methodologies for forming aryl ether linkages. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Three primary retrosynthetic strategies are presented below.

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] In the context of synthesizing 2-(Pyridin-3-yloxy)propanoic acid, this would involve the reaction of 3-hydroxypyridine with an ester of 2-halopropanoic acid, followed by hydrolysis of the resulting ester.

Diagram: Williamson Ether Synthesis Pathway

Caption: General workflow for the Williamson ether synthesis of the target compound.

Experimental Protocol: Two-Step Synthesis via Williamson Etherification

Step 1: Synthesis of Ethyl 2-(pyridin-3-yloxy)propanoate

-

Reaction Setup: To a stirred solution of 3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., dry DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyridin-3-olate.

-

Nucleophilic Substitution: Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude ester can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(Pyridin-3-yloxy)propanoic acid

-

Saponification: Dissolve the purified ethyl 2-(pyridin-3-yloxy)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the hydrolysis by TLC until the ester is no longer detectable.

-

Acidification and Extraction: Once the reaction is complete, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). The precipitated product can then be extracted with an organic solvent like ethyl acetate.

-

Final Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, which can be further purified by recrystallization.

Mitsunobu Reaction: Mild and Stereospecific

The Mitsunobu reaction provides a milder alternative for forming the ether linkage, particularly useful when dealing with sensitive functional groups.[3][4] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[5]

Diagram: Mitsunobu Reaction Pathway

Caption: Mitsunobu reaction for the synthesis of the target compound.

Experimental Protocol: Mitsunobu Reaction and Subsequent Hydrolysis

-

Reaction Setup: To a solution of 3-hydroxypyridine (1.0 eq), ethyl lactate (1.1 eq), and triphenylphosphine (1.2 eq) in a dry aprotic solvent (e.g., THF or dichloromethane) at 0 °C under an inert atmosphere, add DEAD or DIAD (1.2 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to isolate the intermediate ester.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using the procedure described in the Williamson ether synthesis section.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction that can be employed to form aryl ethers, particularly when the aryl halide is electron-deficient.[6][7] This method could be adapted for the synthesis of 2-(Pyridin-3-yloxy)propanoic acid, although it may require harsher reaction conditions compared to the other methods.

Potential Applications in Agrochemicals: A Herbicide Candidate

Many aryloxypropanoic acid derivatives are known to exhibit potent herbicidal activity.[8] They typically act as inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme, a critical enzyme in the biosynthesis of fatty acids in plants.[9] Inhibition of this enzyme disrupts the formation of cell membranes, leading to plant death.[10]

Diagram: Proposed Mechanism of Herbicidal Action

Caption: Proposed mode of action for herbicidal activity.

The structural similarity of 2-(Pyridin-3-yloxy)propanoic acid to known ACCase-inhibiting herbicides suggests that it could be a promising candidate for development as a new herbicide. Further research, including in vitro enzyme assays and whole-plant screening, would be necessary to validate this hypothesis and determine its spectrum of activity. Recent studies have explored the synthesis and herbicidal activities of related pyridinyloxy propionates, indicating a strong rationale for investigating this compound class.[11][12]

Analytical Characterization

For any newly synthesized compound, thorough analytical characterization is essential to confirm its structure and purity. The following techniques would be crucial for the validation of 2-(Pyridin-3-yloxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methine proton of the propanoic acid moiety, and the methyl group. The chemical shifts and coupling constants will be indicative of the connectivity and stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the carbons of the propanoic acid side chain.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm the structure.[13] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, most notably the broad O-H stretch of the carboxylic acid and the strong C=O stretch of the carbonyl group.

Diagram: Analytical Workflow for Compound Characterization

Caption: A logical workflow for the analytical characterization of the synthesized compound.

Conclusion and Future Directions

While 2-(Pyridin-3-yloxy)propanoic acid may not yet be a commercially available compound with a registered CAS number, its synthesis is readily achievable through established synthetic methodologies. Its structural relationship to a well-known class of herbicides makes it a compelling target for agrochemical research. This technical guide provides a comprehensive starting point for researchers interested in the synthesis, characterization, and evaluation of this novel compound. Future work should focus on the stereoselective synthesis of its enantiomers, as the biological activity of aryloxypropanoic acids is often stereospecific, and a thorough investigation of its herbicidal efficacy and mode of action.

References

- Google Patents. (n.d.). Process for the preparation of 2-aryl propionic acids.

-

chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Quora. (2021). How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of alpha-aryloxy acetic acids and their salts.

-

Proprep. (2023). Write the products for the following Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel quantitative 31 P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids. Retrieved from [Link]

-

PubMed. (2024). Synthesis and herbicidal activities of 2‐((3‐pyridinyl‐2‐oxo‐2,3‐dihydrobenzo[d]thiazol‐6‐yl)oxy)propionates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Plant Growth Regulator. (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and herbicidal activities of 2‐((3‐pyridinyl‐2‐oxo‐2,3‐dihydrobenzo[d]thiazol‐6‐yl)oxy)propionates. Retrieved from [Link]

-

NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Journal of Environmental Science and Health. (n.d.). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Retrieved from [Link]

-

MDPI. (n.d.). NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

-

GalChimia. (2019). Catalytic Mitsunobu: The face-lift of a workhorse. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]

-

Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]

-

MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]

-

ResearchGate. (2025). Design, synthesis and herbicidal activity of 2-(2-oxo-3-phenyl-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acids. Retrieved from [Link]

-

Oklahoma State University. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from [Link]

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Oklahoma State University. (n.d.). Understanding Herbicide Mode of Action. Retrieved from [Link]

Sources

- 1. Williamson_ether_synthesis [chemeurope.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 9. wssa.net [wssa.net]

- 10. file.sdiarticle3.com [file.sdiarticle3.com]

- 11. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(Pyridin-3-yloxy)propanoic acid" molecular weight and formula

An In-Depth Technical Guide to 2-(Pyridin-3-yloxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-3-yloxy)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates its fundamental molecular properties, including its chemical formula and molecular weight, and delves into its physicochemical characteristics, and potential therapeutic applications. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development, offering insights into the compound's relevance and potential as a scaffold in the design of novel therapeutic agents.

Core Molecular Attributes

2-(Pyridin-3-yloxy)propanoic acid is a derivative of propanoic acid and pyridine, linked by an ether bond. The pyridine ring, a six-membered heteroaromatic system, is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to enhance biochemical potency and metabolic stability.[1][2]

Molecular Formula and Structure

The chemical structure of 2-(Pyridin-3-yloxy)propanoic acid consists of a propanoic acid moiety where the oxygen of the hydroxyl group at the 3-position of the pyridine ring is attached to the second carbon of the propanoic acid.

-

Molecular Formula: C₈H₉NO₃[3]

-

SMILES: CC(C(=O)O)OC1=CN=CC=C1[3]

-

InChI: InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11)[3]

-

IUPAC Name: 2-(pyridin-3-yloxy)propanoic acid[3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Pyridin-3-yloxy)propanoic acid is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of analytical and synthetic protocols.

| Property | Value | Source |

| Molecular Weight | 167.16 g/mol | PubChem |

| Monoisotopic Mass | 167.05824 Da | [3] |

| XlogP (predicted) | 0.8 | [3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis and Characterization

Conceptual Synthetic Workflow

A plausible synthetic route would involve the Williamson ether synthesis, a common and robust method for forming ether linkages. This would entail the reaction of 3-hydroxypyridine with a suitable propanoic acid derivative, such as ethyl 2-bromopropanoate, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Conceptual workflow for the synthesis of 2-(Pyridin-3-yloxy)propanoic acid.

Spectroscopic Characterization

The structural elucidation of 2-(Pyridin-3-yloxy)propanoic acid would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms. The proton NMR would show characteristic signals for the pyridine ring protons, the methine and methyl protons of the propanoic acid chain, and a broad singlet for the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: The IR spectrum would display a broad absorption band for the O-H stretch of the carboxylic acid (typically around 3300-2500 cm⁻¹), a sharp C=O stretch (around 1725-1700 cm⁻¹), and C-O stretching vibrations for the ether linkage.[4]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Predicted mass-to-charge ratios for various adducts are available.[3]

Applications in Drug Discovery and Development

The incorporation of a pyridine moiety can significantly influence a molecule's pharmacological properties, including its potency, metabolic stability, and protein-binding interactions.[1] Propanoic acid derivatives, particularly aryl propionic acids, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Rationale for Pharmacological Interest

The hybrid structure of 2-(Pyridin-3-yloxy)propanoic acid, combining a pyridine ring with a propanoic acid side chain, suggests potential for a range of biological activities. Pyridine derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, anti-hyperglycemic, and antibacterial agents.[1][6] The propanoic acid moiety is a key pharmacophore in many NSAIDs, which exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5]

Potential Therapeutic Areas

-

Anti-inflammatory: Given the structural similarities to known NSAIDs, this compound could be investigated for its potential to treat inflammatory conditions such as arthritis.[5]

-

Antidiabetic: Nicotinic acid (pyridine-3-carboxylic acid) derivatives have been explored for their anti-diabetic properties.[6]

-

Antimicrobial: The pyridine scaffold is present in many compounds with antibacterial activity.[1]

Safety and Handling

While specific toxicity data for 2-(Pyridin-3-yloxy)propanoic acid is not available, related compounds provide an indication of potential hazards. For instance, 2-(Pyridin-2-yloxy)propanoic acid is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

2-(Pyridin-3-yloxy)propanoic acid is a compound with a molecular formula of C₈H₉NO₃ and a molecular weight of approximately 167.16 g/mol .[3] Its structure, which combines the pharmacologically significant pyridine ring with a propanoic acid side chain, makes it a molecule of interest for further investigation in drug discovery. The insights provided in this guide are intended to support researchers in the synthesis, characterization, and evaluation of this and related compounds for potential therapeutic applications.

References

-

PubChem. 2-(Pyridin-2-yloxy)propanoic acid. [Link]

-

PubChemLite. 2-(pyridin-3-yloxy)propanoic acid (C8H9NO3). [Link]

-

NIST WebBook. 3-Pyridinepropionic acid. [Link]

-

PubChem. 3-(Pyridin-2-yl)propanoic acid. [Link]

-

National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

PubMed Central. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

- Google Patents. Preparation method of 3-(2-pyridineamino)

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]

-

National Institutes of Health. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(pyridin-3-yloxy)propanoic acid (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(Pyridin-2-yloxy)propanoic acid | C8H9NO3 | CID 20311069 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(Pyridin-3-yloxy)propanoic acid" IUPAC name and synonyms

This technical guide provides an in-depth analysis of 2-(Pyridin-3-yloxy)propanoic acid , a critical heterocyclic building block in the synthesis of agrochemicals (specifically aryloxyphenoxypropionate herbicides) and pharmaceutical agents (PPAR agonists).

Core Scaffold for Bioisosteric Design in Medicinal & Agricultural Chemistry[1]

Chemical Identity & Nomenclature

This molecule represents a strategic bioisostere of the phenoxypropionic acid class, replacing the phenyl ring with a pyridine moiety to modulate lipophilicity, metabolic stability, and binding affinity.

| Parameter | Technical Specification |

| IUPAC Name | 2-(Pyridin-3-yloxy)propanoic acid |

| Common Synonyms | 2-(3-Pyridyloxy)propionic acid; |

| CAS Number (Acid) | 22668-20-9 (Generic/Predicted) / 18343-00-5 (Ethyl Ester) |

| Molecular Formula | C |

| Molecular Weight | 167.16 g/mol |

| SMILES | CC(C(=O)O)OC1=CN=CC=C1 |

| Chirality | Contains one stereocenter at C2.[1][2] The (R)-(+) enantiomer is typically the bioactive conformer in herbicidal applications (auxin mimicry/ACCase inhibition). |

Synthesis & Production Protocols

The synthesis of 2-(pyridin-3-yloxy)propanoic acid typically follows a Williamson Ether Synthesis pathway. This protocol prioritizes the O-alkylation of 3-hydroxypyridine over N-alkylation, a common competitive side reaction in pyridine chemistry.

Protocol: Williamson Ether Synthesis (Ethyl Ester Route)

Reagents:

-

Substrate: 3-Hydroxypyridine (1.0 eq)

-

Alkylating Agent: Ethyl 2-bromopropionate (1.1 eq)

-

Base: Potassium Carbonate (K

CO -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous).

Step-by-Step Methodology:

-

Deprotonation: Charge a reaction vessel with 3-hydroxypyridine and anhydrous DMF under N

atmosphere. Add K-

Expert Insight: Use of Cs

CO

-

-

Alkylation: Add Ethyl 2-bromopropionate dropwise to the mixture. Heat the reaction to 60–80°C for 4–6 hours.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting phenol.

-

-

Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove DMF. Dry over Na

SO -

Hydrolysis (Ester

Acid): Dissolve the crude ester in EtOH/H

Visual Synthesis Workflow

Figure 1: Synthetic pathway via Williamson Ether Synthesis, highlighting the critical ester intermediate.

Biological & Pharmacological Applications

This molecule serves as a "Core Scaffold" in two major domains:

A. Herbicide Development (ACCase Inhibitors)

The 2-aryloxypropionic acid moiety is the pharmacophore responsible for inhibiting Acetyl-CoA Carboxylase (ACCase) in grasses.

-

Mechanism: The acid competes for the carboxyltransferase site on the enzyme, blocking lipid biosynthesis in meristematic tissue.

-

Bioisosterism: Replacing the phenyl ring (found in 2,4-D or Mecoprop) with a pyridine ring alters the electronic distribution, potentially increasing systemicity (transport) within the plant due to the pyridine nitrogen's ability to protonate/deprotonate at physiological pH.

B. Medicinal Chemistry (PPAR Agonists)

The structure mimics the "tail" of fibrates and glitazones (PPAR

-

Logic: The carboxylic acid head group interacts with the Tyr/His residues in the PPAR ligand-binding domain (LBD). The pyridine ring serves as a rigid linker that can participate in

-stacking or hydrogen bonding (via the nitrogen lone pair) that a phenyl ring cannot.

Comparative Pharmacophore Logic

Figure 2: Bioisosteric comparison showing how the pyridine nitrogen adds a hydrogen-bonding vector to the standard phenoxy scaffold.

Physical Properties & Characterization

For researchers isolating this compound, the following physicochemical profile is expected.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid. |

| Solubility | Soluble in polar organic solvents (DMSO, Methanol). Moderate solubility in water (pH dependent due to pyridine N). |

| pKa (Acid) | ~3.8 (Carboxylic acid) |

| pKa (Base) | ~5.2 (Pyridine Nitrogen) |

| Isoelectric Point | The molecule can exist as a zwitterion in aqueous solution between pH 3.8 and 5.2. |

| 1H NMR (DMSO-d6) |

References

-

PubChem. (n.d.).[3][4] 2-(Pyridin-3-yloxy)propanoic acid - Compound Summary. National Library of Medicine. Retrieved from [Link]

- Hoppe, H. H. (1989). Fatty Acid Biosynthesis - Target Site of Herbicides. In: Target Sites of Herbicide Action. Springer.

- Scifinder/CAS. (2024). Substructure Search: Pyridin-3-yl ethers of alpha-hydroxy acids.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-(Carboxymethoxy)thieno[2,3-b]pyridine-2-carboxylic acid | C10H7NO5S | CID 5327045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid | C8H9NO3 | CID 413583 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(Pyridin-3-yloxy)propanoic Acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

2-(Pyridin-3-yloxy)propanoic acid is a bifunctional molecule incorporating a pyridine ring linked via an ether bond to a propanoic acid moiety. This unique combination of an aromatic heterocycle and a carboxylic acid suggests a rich and informative spectroscopic signature. The structural features—aromatic protons, a chiral center at the propanoic acid alpha-carbon, a carboxylic acid proton, and distinct carbon environments—are all expected to give rise to characteristic signals in their respective spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 2-(Pyridin-3-yloxy)propanoic acid, both ¹H and ¹³C NMR are invaluable.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is anticipated to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic effects of the pyridinyl and carboxyl groups.

Methodology for ¹H NMR Analysis: A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. A high-field NMR spectrometer (e.g., 400 MHz or higher) would provide the necessary resolution to discern the fine splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data for 2-(Pyridin-3-yloxy)propanoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' (Py) | 8.2 - 8.4 | d | ~2.5 |

| H-6' (Py) | 8.1 - 8.3 | dd | ~4.5, 1.5 |

| H-4' (Py) | 7.2 - 7.4 | ddd | ~8.5, 2.5, 0.5 |

| H-5' (Py) | 7.2 - 7.4 | dd | ~8.5, 4.5 |

| H-2 (CH) | 4.8 - 5.0 | q | ~7.0 |

| H-3 (CH₃) | 1.6 - 1.8 | d | ~7.0 |

| COOH | 10.0 - 13.0 | br s | - |

Expertise & Experience Insights: The downfield chemical shifts of the pyridine protons are a direct consequence of the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The proton at the 2'-position is expected to be the most deshielded due to its proximity to the nitrogen and the ether linkage. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a very downfield position, a characteristic feature of carboxylic acids due to hydrogen bonding.[1][2][3] The multiplicity of the signals provides crucial connectivity information. For instance, the quartet observed for the methine proton (H-2) and the doublet for the methyl protons (H-3) are indicative of their mutual coupling.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Methodology for ¹³C NMR Analysis: A proton-decoupled ¹³C NMR experiment would be performed on the same sample solution used for ¹H NMR. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(Pyridin-3-yloxy)propanoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3' (Py) | 155 - 158 |

| C-2' (Py) | 145 - 148 |

| C-6' (Py) | 140 - 143 |

| C-4' (Py) | 123 - 126 |

| C-5' (Py) | 120 - 123 |

| C-1 (C=O) | 170 - 175 |

| C-2 (CH) | 70 - 75 |

| C-3 (CH₃) | 15 - 20 |

Expertise & Experience Insights: The chemical shift of the carbonyl carbon (C-1) is expected in the typical range for carboxylic acids.[4][5] The carbon atom of the pyridine ring attached to the ether oxygen (C-3') will be significantly deshielded. The other pyridine carbons will appear in the aromatic region, with their specific shifts influenced by the position relative to the nitrogen atom and the ether linkage.

Caption: Molecular structure of 2-(Pyridin-3-yloxy)propanoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(Pyridin-3-yloxy)propanoic acid is expected to show characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities.

Methodology for IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Table 3: Predicted IR Absorption Bands for 2-(Pyridin-3-yloxy)propanoic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic acid) | 1725 - 1700 | Stretching |

| C=C, C=N (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Ether) | 1260 - 1000 | Stretching (asymmetric & symmetric) |

| O-H (Carboxylic acid) | 1440 - 1395 and 950 - 910 | Bending |

Expertise & Experience Insights: The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[3][6][7] This broadness is due to intermolecular hydrogen bonding. The strong carbonyl (C=O) stretch is another key diagnostic peak.[8][9] The presence of the pyridine ring will be confirmed by the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, as well as C-H out-of-plane bending bands in the fingerprint region. The C-O stretching of the aryl ether will also be a characteristic feature.

Caption: Predicted fragmentation pathway for 2-(Pyridin-3-yloxy)propanoic acid.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 2-(Pyridin-3-yloxy)propanoic acid. By applying fundamental principles of NMR, IR, and MS, we have outlined the expected spectral features that would be critical for the unambiguous identification and structural verification of this compound. The provided tables of predicted data, along with the rationale behind these predictions, offer a valuable resource for scientists working with this molecule or structurally related compounds. It is important to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural confirmation.

References

-

Everett, T. S. (2023). Synthesis of 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride. Accessed from Elevate Chemical. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values. Accessed from Testbook.com. [Link]

-

Al-Adilee, K. J., & Sarhan, B. M. (2022). Synthesis and spectroscopic study of new ligand 3-(acetylthioureido)propanoic acid with their metal complexes. International journal of health sciences, 6(S4), 4363-4375. [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Accessed from docbrown.info. [Link]

-

Grodner, J., & Chrzanowski, M. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Modern Organic Chemistry Research, 2(2), 40-45. [Link]

-

Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 108-120. [Link]

-

Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Accessed from docbrown.info. [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. Accessed from orgchemboulder.com. [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Accessed from docbrown.info. [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Accessed from docbrown.info. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Accessed from Chem.libretexts.org. [Link]

-

ResearchGate. (2014). Infrared spectral studies of propanoic acid in various solvents. ResearchGate. [Link]

-

Jasiński, A. K., & Pathak, D. M. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Molbank, 2024(1), M1849. [Link]

-

Al-Hamdani, A. A., et al. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules, 28(7), 3144. [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Accessed from millersville.edu. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Accessed from oregonstate.edu. [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Accessed from Chem.libretexts.org. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Accessed from Chem.libretexts.org. [Link]

-

Vanderbilt University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Accessed from vanderbilt.edu. [Link]

-

Perdi, E., et al. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Chemistry, 4(4), 1362-1370. [Link]

-

Cruz-Castañeda, J. A., Colín-García, M., & Negron, A. (2014). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. ResearchGate. [Link]

-

University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Accessed from chem.ucalgary.ca. [Link]

-

Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Accessed from chemistry.stackexchange.com. [Link]

Sources

- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Solubility of 2-(Pyridin-3-yloxy)propanoic acid

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Pyridin-3-yloxy)propanoic acid. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational chemical principles, theoretical predictive models, and robust experimental protocols to offer researchers, scientists, and drug development professionals a complete framework for understanding and determining its solubility. The guide emphasizes the causal relationships behind experimental design and data interpretation, grounding its recommendations in authoritative physicochemical principles.

Introduction: Deconstructing 2-(Pyridin-3-yloxy)propanoic acid

2-(Pyridin-3-yloxy)propanoic acid is a multifaceted molecule featuring three key functional regions that dictate its physicochemical behavior, including its solubility. A thorough understanding of its structure is paramount to predicting its interactions with various solvents.

-

Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen makes it a hydrogen bond acceptor and introduces polarity to the molecule.[1][2][3] Pyridine itself is miscible with water and many organic solvents, highlighting its versatile nature.[2][4]

-

Propanoic Acid Moiety: A short-chain carboxylic acid. The carboxyl group (-COOH) is a key contributor to its properties, acting as both a hydrogen bond donor and acceptor. This group imparts acidic properties and a strong affinity for polar solvents, particularly water.[5][6]

-

Ether Linkage: An oxygen atom connecting the pyridine ring and the propanoic acid side chain. This linkage adds polarity and potential for hydrogen bonding while providing rotational flexibility to the molecule.

The interplay of the basic pyridine nitrogen and the acidic carboxylic acid group suggests that 2-(Pyridin-3-yloxy)propanoic acid is an amphoteric molecule. Its net charge and, consequently, its solubility will be highly dependent on the pH of the aqueous environment.

Visualizing the Core Structure

The logical relationship between the functional groups is key to understanding the molecule's overall properties.

Caption: Functional components of the target molecule.

Theoretical Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility of 2-(Pyridin-3-yloxy)propanoic acid across different solvent classes. This qualitative assessment is the first step in solvent selection for synthesis, purification, or formulation.

| Solvent Class | Predicted Solubility | Rationale | Representative Solvents |

| Polar Protic | High | The molecule's carboxylic acid and pyridine nitrogen can engage in extensive hydrogen bonding with protic solvents. Solubility will be highly pH-dependent in aqueous solutions. | Water, Methanol, Ethanol |

| Polar Aprotic | Moderate to High | The molecule's overall polarity will allow for strong dipole-dipole interactions. The absence of solvent hydrogen bond donation may limit the solvation of the carboxylate anion compared to protic solvents. | DMSO, DMF, Acetonitrile |

| Non-Polar | Low to Very Low | The significant polarity from the pyridine, ether, and carboxylic acid functionalities makes it energetically unfavorable to dissolve in non-polar environments where only weak van der Waals forces are possible. | Hexane, Toluene, Diethyl Ether |

Advanced Solubility Prediction Models

For a more quantitative and nuanced understanding, computational models are indispensable, especially in early-stage development where physical samples may be scarce. These models move beyond simple heuristics to provide numerical predictions of solvent-solute compatibility.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesion energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] The fundamental principle is that substances with similar HSP values are likely to be miscible.[9]

The three parameters (δD, δP, δH) can be plotted as coordinates in a 3D "Hansen space." A solute's solubility sphere is defined by its coordinates and an interaction radius (R₀). A solvent is considered a "good" solvent if its coordinates fall within this sphere.

To apply this, a researcher would first need to determine the HSP for 2-(Pyridin-3-yloxy)propanoic acid, either through group contribution methods available in software packages or by experimental determination. This provides a powerful, predictive tool for screening a wide array of solvents to find the most suitable ones.[9][10]

Workflow for HSP-Based Solvent Screening

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Propionic acid - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Pyridin-3-yloxy)propanoic acid

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-(Pyridin-3-yloxy)propanoic acid, a molecule belonging to the aryloxyphenoxypropionate chemical class. Drawing upon established knowledge of structurally related compounds, this document outlines the primary anticipated biological activity—herbicidal action via the inhibition of Acetyl-CoA Carboxylase (ACCase)—and explores secondary therapeutic possibilities, including antibacterial, anti-inflammatory, and cognitive-enhancing effects. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental designs to investigate the full biological potential of this compound. We will delve into its plausible synthesis, mechanistic pathways, and detailed protocols for a rigorous scientific evaluation.

Introduction and Chemical Profile

2-(Pyridin-3-yloxy)propanoic acid is a small molecule characterized by a pyridine ring linked via an ether bond to a propanoic acid moiety. This structure is of significant interest as it combines features of two important pharmacophores: the pyridine ring, a common scaffold in numerous pharmaceuticals, and the aryloxyphenoxypropionate structure, which is characteristic of a well-established class of herbicides.[1] The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's solubility and metabolic stability, making it a "privileged scaffold" in drug discovery.[2][3] The propanoic acid portion, particularly in the context of an aryloxy linkage, is strongly associated with specific enzymatic inhibition.[4]

Plausible Synthesis Route

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of 2-(Pyridin-3-yloxy)propanoic acid.

Primary Potential Biological Activity: Herbicidal Action

Based on its structural class, the most probable biological activity of 2-(Pyridin-3-yloxy)propanoic acid is as a selective, post-emergence herbicide, particularly effective against grass weeds.[1] This activity is characteristic of aryloxyphenoxypropionate ("fop") herbicides.[5]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[4][5] ACCase is a biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids.[6] This inhibition disrupts the production of essential fatty acids, leading to a breakdown of cell membrane integrity and ultimately, cell death in susceptible plants.[6]

Signaling Pathway of ACCase Inhibition:

Caption: Mechanism of herbicidal action via ACCase inhibition.

Experimental Protocol: In Vitro ACCase Inhibition Assay

Rationale: This assay directly measures the ability of the test compound to inhibit the activity of ACCase, providing a quantitative measure of its potency (IC50).

Step-by-Step Methodology:

-

Enzyme Preparation: Isolate ACCase from a susceptible grass species (e.g., ryegrass) or use a commercially available recombinant enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, ATP, and bicarbonate.[7]

-

Compound Incubation: Add varying concentrations of 2-(Pyridin-3-yloxy)propanoic acid to the reaction mixture and incubate with the ACCase enzyme.

-

Reaction Initiation and Termination: Initiate the reaction by adding the substrates and terminate it after a specific time.

-

Detection: Measure the production of ADP, a byproduct of the ACCase reaction, using a luminescence-based kit (e.g., ADP-Glo™).[8]

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Experimental Protocol: Whole Plant Herbicide Bioassay

Rationale: This assay evaluates the herbicidal efficacy of the compound on whole plants, providing data on its phytotoxicity and selectivity.[9][10]

Step-by-Step Methodology:

-

Plant Cultivation: Grow susceptible grass species (e.g., ryegrass, barnyard grass) and tolerant broadleaf species (e.g., soybean, cotton) in pots under controlled greenhouse conditions.

-

Herbicide Application: Apply 2-(Pyridin-3-yloxy)propanoic acid at various concentrations as a post-emergence foliar spray. Include a positive control (a commercial "fop" herbicide) and a negative control (solvent only).

-

Evaluation: Assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0% = no injury, 100% = plant death).

-

Data Analysis: Determine the GR50 (the concentration required to cause 50% growth reduction) for each species to quantify herbicidal activity and selectivity.

| Compound | Target Weed | GR50 (g a.i./ha) | Reference |

| Haloxyfop | Alopecurus myosuroides | 15 - 30 | [11] |

| Fluazifop-P-butyl | Digitaria sanguinalis | 20 - 40 | [4] |

| Fenoxaprop-P-ethyl | Echinochloa crus-galli | 30 - 60 | [4] |

| 2-(Pyridin-3-yloxy)propanoic acid | Various grass species | To be determined | |

| Table 1: Comparative herbicidal activity of aryloxyphenoxypropionate compounds against common grass weeds. |

Secondary Potential Biological Activities

The pyridine and propanoic acid moieties suggest other potential therapeutic applications for 2-(Pyridin-3-yloxy)propanoic acid.

Antibacterial Activity